molecular formula C49H76N10O12 B12371755 TREM-1 inhibitory peptide GF9

TREM-1 inhibitory peptide GF9

货号: B12371755
分子量: 997.2 g/mol
InChI 键: MNVMEIMCBGNQIJ-YEFFYANISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TREM-1 inhibitory peptide GF9 is a ligand-independent nonapeptide that inhibits the triggering receptor expressed on myeloid cells 1 (TREM-1). This compound has shown potential in reducing excessive inflammation caused by conditions such as rheumatoid arthritis and sepsis .

准备方法

The synthesis of TREM-1 inhibitory peptide GF9 involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the peptide is cleaved from the resin using a mixture of TFA, water, and scavengers . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or yeast expression systems .

化学反应分析

TREM-1 inhibitory peptide GF9 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. it can be incorporated into nanoparticles or conjugated with other molecules to enhance its therapeutic efficacy . Common reagents used in these reactions include coupling agents like HBTU and protective groups like Fmoc .

科学研究应用

Antitumor Applications

GF9 has demonstrated potent antitumor effects in preclinical studies:

  • Mechanism of Action : GF9 inhibits TREM-1, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are crucial in tumor progression. By blocking these pathways, GF9 can reduce intratumoral macrophage infiltration and promote apoptosis in tumor cells .
  • Case Studies :
    • Lung Cancer Models : In xenograft models using H292 and A549 lung cancer cell lines, GF9 significantly suppressed tumor growth when administered in both free form and encapsulated in high-density lipoprotein (HDL) nanoparticles .
    • Glioblastoma : A study showed that GF9 combined with radiation therapy increased survival rates in GL261 tumor-bearing mice, highlighting its potential as an adjunctive treatment .

Table 1: Summary of Antitumor Efficacy of GF9

Study TypeCancer ModelTreatment FormKey Findings
XenograftLung Cancer (H292)Free and HDL-boundSignificant tumor growth suppression
OrthotopicGlioblastomaGF9 + RadiationIncreased survival rates
In VivoSeptic Shock ModelFree GF9Prolonged survival in LPS-induced septic shock

Immunological Applications

GF9 also shows promise in treating autoimmune conditions such as rheumatoid arthritis:

  • Collagen-Induced Arthritis : In models of collagen-induced arthritis, GF9 treatment resulted in reduced joint inflammation and damage. The peptide was shown to lower levels of macrophage colony-stimulating factor and pro-inflammatory cytokines .

Table 2: Effects of GF9 on Autoimmune Conditions

ConditionTreatmentOutcome
Collagen-Induced ArthritisFree GF9 & HDL-boundAmelioration of symptoms and reduced cytokine levels

Mechanistic Insights

The mechanisms underlying the therapeutic effects of GF9 involve:

  • Cytokine Modulation : Blockade of TREM-1 signaling by GF9 leads to decreased production of pro-inflammatory cytokines, which are pivotal in both tumor growth and autoimmune responses .
  • Targeted Delivery : Encapsulation of GF9 within HDL nanoparticles enhances its therapeutic efficacy by improving bioavailability and targeting macrophages specifically .

作用机制

The mechanism of action of TREM-1 inhibitory peptide GF9 involves the blockade of TREM-1 signaling. TREM-1 is an immune receptor expressed on myeloid cells, and its activation leads to the amplification of inflammatory responses. GF9 inhibits this pathway by preventing the interaction between TREM-1 and its ligands, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha . This inhibition helps in controlling excessive inflammation and improving disease outcomes.

生物活性

The TREM-1 inhibitory peptide GF9 is a ligand-independent nonapeptide designed to inhibit the triggering receptor expressed on myeloid cells 1 (TREM-1). This peptide has gained attention for its potential therapeutic applications in various inflammatory and cancerous conditions. This article explores the biological activity of GF9, including its mechanisms, efficacy in preclinical models, and implications for treating diseases such as rheumatoid arthritis (RA) and cancer.

GF9 operates through a novel mechanism that involves blocking the interaction between TREM-1 and its signaling partner DAP12. This inhibition is crucial because TREM-1 is known to amplify inflammatory responses, particularly in immune cells such as macrophages and neutrophils. By preventing TREM-1 activation, GF9 can modulate excessive inflammation while preserving microbial control mechanisms .

Antitumor Efficacy

GF9 has demonstrated significant antitumor activity in several xenograft mouse models:

  • Pancreatic Cancer Models : In studies involving BxPC-3, AsPC-1, and Capan-1 xenografts, GF9 administered at a dose of 25 mg/kg resulted in marked tumor growth inhibition (TGI), with the most notable effects observed in the Capan-1 model (31% tumor control) compared to BxPC-3 (41%) and AsPC-1 (56%) models .
  • Non-Small Cell Lung Cancer (NSCLC) : The peptide also exhibited strong antitumor effects in H292 and A549 xenograft models of NSCLC, suggesting its potential as a broad-spectrum anticancer agent .

Anti-Arthritic Activity

In models of collagen-induced arthritis (CIA), GF9 significantly reduced inflammation and protected against bone and cartilage damage. The treatment led to decreased plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, indicating a robust anti-inflammatory effect. Notably, GF9 also improved the therapeutic efficacy when incorporated into high-density lipoprotein (HDL)-mimicking nanoparticles .

Comparative Efficacy

The following table summarizes the efficacy of GF9 in various disease models:

Disease ModelDose (mg/kg)Tumor Control (%)Key Findings
Pancreatic Cancer (Capan-1)2531Significant tumor growth inhibition
Pancreatic Cancer (BxPC-3)2541Effective as a single agent
NSCLC (H292)25Not specifiedSuppressed tumor growth
Rheumatoid ArthritisN/AN/AAmeliorated CIA; reduced inflammatory cytokines

Formulation and Delivery

GF9 has been formulated into self-assembling lipopeptide complexes that mimic human HDL. This formulation enhances the peptide's half-life and facilitates targeted delivery to macrophages. Studies have indicated that using these HDL-mimicking complexes allows for effective dosing at lower concentrations without compromising therapeutic efficacy .

Clinical Implications

The findings surrounding GF9 suggest that it could be a promising candidate for treating conditions characterized by excessive inflammation or malignancy. Its ability to function as a "pan-TREM-1" blocker across various immune cell types positions it as a versatile therapeutic agent. Ongoing research aims to further elucidate its mechanisms and optimize its application in clinical settings .

属性

分子式

C49H76N10O12

分子量

997.2 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H76N10O12/c1-28(2)21-34(54-44(65)36(52-40(62)25-51)23-31-15-9-7-10-16-31)43(64)58-38(26-60)46(67)53-33(19-13-14-20-50)42(63)57-39(27-61)47(68)55-35(22-29(3)4)45(66)59-41(30(5)6)48(69)56-37(49(70)71)24-32-17-11-8-12-18-32/h7-12,15-18,28-30,33-39,41,60-61H,13-14,19-27,50-51H2,1-6H3,(H,52,62)(H,53,67)(H,54,65)(H,55,68)(H,56,69)(H,57,63)(H,58,64)(H,59,66)(H,70,71)/t33-,34-,35-,36-,37-,38-,39-,41-/m0/s1

InChI 键

MNVMEIMCBGNQIJ-YEFFYANISA-N

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN

规范 SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。